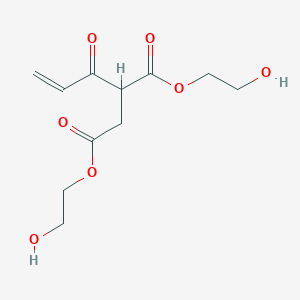
Bis(2-hydroxyethyl) 2-acryloylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl) 2-acryloylbutanedioate is a chemical compound known for its unique properties and applications in various fields It is an ester derivative of butanedioic acid and is characterized by the presence of both hydroxyethyl and acryloyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 2-acryloylbutanedioate typically involves the esterification of butanedioic acid with 2-hydroxyethyl acrylate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxyethyl) 2-acryloylbutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The acryloyl group can be reduced to form saturated esters.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Bis(2-hydroxyethyl) 2-acryloylbutanedioate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of various polymers and copolymers.
Materials Science: Employed in the development of advanced materials with specific properties, such as hydrogels and coatings.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of adhesives, sealants, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Bis(2-hydroxyethyl) 2-acryloylbutanedioate exerts its effects is primarily through its functional groups. The hydroxyethyl groups can participate in hydrogen bonding and other interactions, while the acryloyl group can undergo polymerization reactions. These interactions and reactions enable the compound to form complex structures and materials with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: An ester derivative of terephthalic acid with similar hydroxyethyl groups.
Bis(2-hydroxyethyl) sulfide: Contains hydroxyethyl groups but with a sulfur atom in the backbone.
Bis(2-hydroxyethyl) phthalate: An ester derivative of phthalic acid with hydroxyethyl groups.
Uniqueness
Bis(2-hydroxyethyl) 2-acryloylbutanedioate is unique due to the presence of both hydroxyethyl and acryloyl functional groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This makes it particularly valuable in applications requiring specific chemical and physical properties.
Propriétés
Numéro CAS |
91810-65-0 |
|---|---|
Formule moléculaire |
C11H16O7 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
bis(2-hydroxyethyl) 2-prop-2-enoylbutanedioate |
InChI |
InChI=1S/C11H16O7/c1-2-9(14)8(11(16)18-6-4-13)7-10(15)17-5-3-12/h2,8,12-13H,1,3-7H2 |
Clé InChI |
ZMUCTXUIFCTZOP-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)C(CC(=O)OCCO)C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


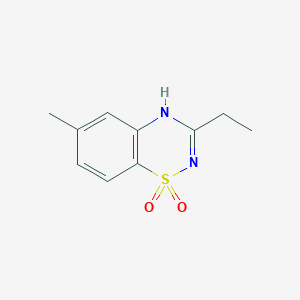
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)


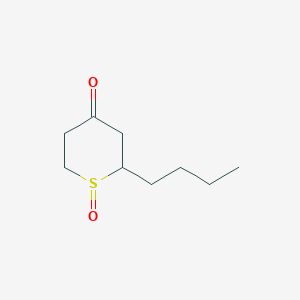
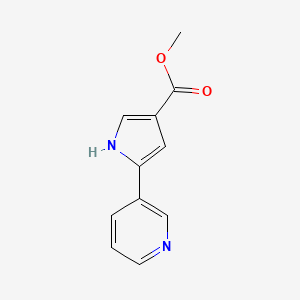
![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)

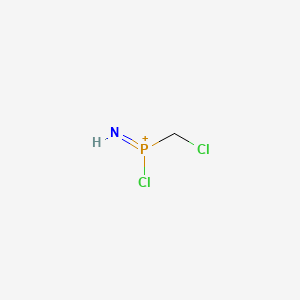
![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)

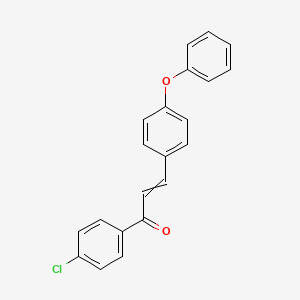
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
